molecular formula C11H23NO B2908073 (1R,2S,5R)-1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane-1-ol CAS No. 367939-60-4

(1R,2S,5R)-1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane-1-ol

Cat. No.: B2908073
CAS No.: 367939-60-4
M. Wt: 185.311
InChI Key: NUGSZQQEORQBRB-VWYCJHECSA-N
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Description

(1R,2S,5R)-1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane-1-ol is a chiral cyclohexanol derivative with a stereochemical configuration derived from menthol (l-menthol). Its structure includes a cyclohexane ring substituted with an aminomethyl group (-CH2NH2) at the 1-position, an isopropyl group at the 2-position, and a methyl group at the 5-position (). The compound’s stereochemistry is critical for its physicochemical and biological properties, as confirmed by X-ray diffraction studies in related menthol derivatives ().

Key physicochemical properties include:

  • Molecular formula: C11H23NO (derived from menthol’s C10H20O with an added aminomethyl group) .
  • Chiral centers: Three stereocenters (1R, 2S, 5R), ensuring enantiomeric specificity .
  • Functional groups: Hydroxyl (-OH), aminomethyl (-CH2NH2), and alkyl substituents, influencing solubility and reactivity.

Properties

IUPAC Name

(1R,2S,5R)-1-(aminomethyl)-5-methyl-2-propan-2-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-8(2)10-5-4-9(3)6-11(10,13)7-12/h8-10,13H,4-7,12H2,1-3H3/t9-,10+,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGSZQQEORQBRB-VWYCJHECSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)(CN)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@](C1)(CN)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367939-60-4
Record name (1R,2S,5R)-1-(aminomethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons.

Scientific Research Applications

(1R,2S,5R)-1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies or as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the isopropyl and methyl groups contribute to the compound’s overall hydrophobicity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related cyclohexanol derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Relevance Evidence ID
(1R,2S,5R)-1-(Aminomethyl)-2-isopropyl-5-methylcyclohexane-1-ol C11H23NO 185.31 g/mol -OH, -CH2NH2, -CH(CH3)2, -CH3 Potential CNS activity (hypothesized)
L-Menthol [(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol] C10H20O 156.27 g/mol -OH, -CH(CH3)2, -CH3 Analgesic, flavoring agent
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-aminobutyrate C14H28NO2 242.38 g/mol Ester (-COO-), -NH2 Improved bioavailability
Organotin complex of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol Not specified Not specified Sn-O coordination Antimicrobial activity

Key Observations :

  • The 4-aminobutyrate ester () replaces the hydroxyl with an ester linkage, altering metabolic stability and absorption .
  • The organotin complex () introduces metal coordination, significantly modifying bioactivity (e.g., antimicrobial effects via docking with bacterial proteins) .
Physicochemical and Spectroscopic Comparisons
  • Spectroscopy: FTIR: The target compound’s hydroxyl (-OH) and amine (-NH2) groups are expected to show bands at ~3300 cm⁻¹ and ~1600 cm⁻¹, respectively. This contrasts with L-menthol’s singular -OH band at ~3300 cm⁻¹ (). NMR: The cyclohexane ring protons in the target compound exhibit signals at δ 0.67 ppm (methyl doublet) and δ 4.53–4.59 ppm (H-1 triplet of doublets), similar to menthol derivatives but shifted due to the aminomethyl group .
  • Thermal Stability: Organotin complexes () exhibit higher thermal stability than pure menthol derivatives due to metal-ligand bonding .

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